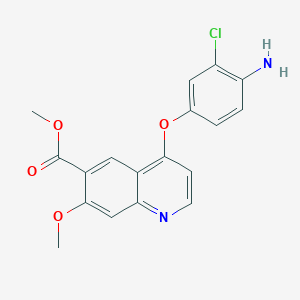

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate

Vue d'ensemble

Description

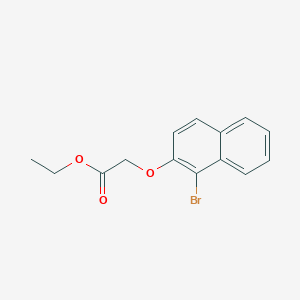

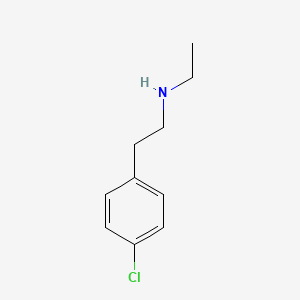

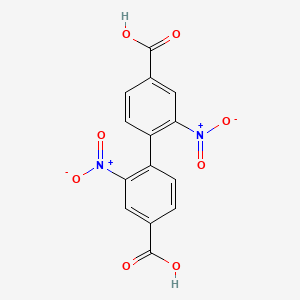

“Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate” is a chemical compound with the molecular formula C17H14ClN3O3 . It is also known as “4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide” and has a molecular weight of 343.77 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves a reaction between 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and 4-nitrophenyl cyclopropylcarbamate in acetonitrile, followed by the addition of pyridine .

Molecular Structure Analysis

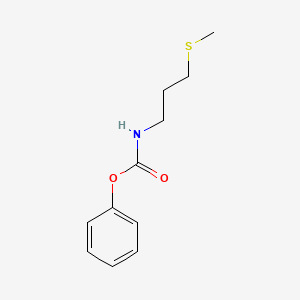

The molecular structure of this compound consists of a quinoline ring substituted with various functional groups. These include a methoxy group at the 7-position, a carboxamide group at the 6-position, and a chlorophenoxy group at the 4-position .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 674.3±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The enthalpy of vaporization is 99.0±3.0 kJ/mol . The flash point is 361.6±31.5 °C . The index of refraction is 1.711 . The molar refractivity is 124.1±0.3 cm³ . It has 8 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .

Applications De Recherche Scientifique

Antimicrobial Activity

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate and its derivatives exhibit significant antimicrobial activity. For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, structurally related to the given compound, have been synthesized and shown to have substantial in vitro activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Antiparasitic Properties

Research has indicated that certain quinoline derivatives, including those structurally similar to this compound, exhibit promising antiparasitic effects. For example, a study on ± 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-dichlorophenoxy]quinoline (DN3-27-1) showed significant in vitro toxicity against Leishmania mexicana, suggesting potential in treating L. mexicana infections (Isaac-Márquez et al., 2010).

Inhibitory Effects on Src Kinase Activity

Some quinoline derivatives, related to this compound, have been optimized as potent inhibitors of Src kinase activity. These compounds demonstrate significant inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating potential applications in cancer research and treatment (Boschelli et al., 2001).

Synthesis of Novel Organic Compounds

Research into quinoline derivatives has led to the synthesis of novel organic compounds with various potential applications. For example, alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones have been synthesized, starting from compounds structurally similar to this compound (Manoj & Prasad, 2010).

Potential Inhibitors of Hepatitis B Virus Replication

Certain quinoline derivatives, including those related to this compound, have been investigated as potential inhibitors of Hepatitis B Virus replication. Experimental studies confirmed that these compounds demonstrated high inhibition of HBV replication at specific concentrations (Kovalenko et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

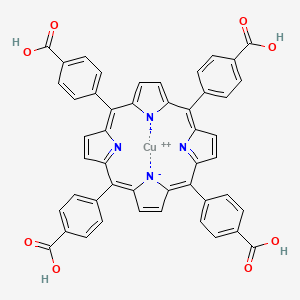

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate, also known as lenvatinib impurity, is a derivative of lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other receptors such as fibroblast growth factor receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Mode of Action

The compound interacts with its targets by inhibiting the kinase activity of these receptors . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to changes in cellular processes such as angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The affected pathways primarily involve angiogenesis and tumor growth. By inhibiting VEGFR, the compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . The inhibition of other receptors like FGFR, PDGFRα, KIT, and RET also affects various biochemical pathways involved in tumor growth and cancer progression .

Pharmacokinetics

It’s known that the compound is slightly soluble in chloroform and methanol . Its storage temperature suggests stability at room temperature when kept in a dark place and sealed in dry conditions .

Result of Action

The inhibition of the aforementioned receptors leads to the disruption of angiogenesis and tumor growth, thereby potentially slowing down the progression of cancer . .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability

Propriétés

IUPAC Name |

methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-23-17-9-15-11(8-12(17)18(22)24-2)16(5-6-21-15)25-10-3-4-14(20)13(19)7-10/h3-9H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAIBMKQOSVCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC(=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)

![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)